Cas no 2034448-13-8 (3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine)
3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyridazine
- 3-((1-(cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine
- 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine
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- Inchi: 1S/C15H23N3O3S/c19-22(20,14-7-2-1-3-8-14)18-11-5-6-13(12-18)21-15-9-4-10-16-17-15/h4,9-10,13-14H,1-3,5-8,11-12H2
- InChI Key: QJLDFIDGPOGZNE-UHFFFAOYSA-N
- SMILES: S(C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C1([H])[H])OC1C([H])=C([H])C([H])=NN=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 445
- XLogP3: 1.8
- Topological Polar Surface Area: 80.8
3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6490-0531-2μmol |
3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine |
2034448-13-8 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6490-0531-5μmol |
3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine |
2034448-13-8 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6490-0531-10μmol |
3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine |
2034448-13-8 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6490-0531-20μmol |
3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine |
2034448-13-8 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6490-0531-1mg |
3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine |
2034448-13-8 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6490-0531-2mg |
3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine |
2034448-13-8 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6490-0531-3mg |
3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine |
2034448-13-8 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6490-0531-4mg |
3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine |
2034448-13-8 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6490-0531-5mg |
3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine |
2034448-13-8 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6490-0531-10mg |
3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine |
2034448-13-8 | 10mg |
$118.5 | 2023-09-08 |
3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine
Professional Introduction to Compound with CAS No. 2034448-13-8 and Product Name: 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine
The compound identified by the CAS number 2034448-13-8 and the product name 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural framework of this molecule incorporates a pyridazine core, which is a heterocyclic aromatic system known for its versatility in biological interactions, alongside functional groups that enhance its pharmacological properties.
One of the most striking features of this compound is the presence of a cyclohexanesulfonyl group attached to a piperidine ring. This particular substitution pattern is not only synthetically challenging but also offers unique opportunities for biological activity. The piperidine moiety is widely recognized for its role in stabilizing bioactive molecules by providing a rigid yet flexible scaffold, which can be crucial for achieving optimal binding affinity to biological targets. The sulfonyl group, on the other hand, is known for its ability to modulate protein-protein interactions and has been extensively explored in the development of drugs targeting various diseases.
The pyridazine ring in 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine contributes to the molecule's overall electronic properties, influencing its reactivity and interactions with biological systems. Pyridazines are particularly interesting because they can serve as versatile platforms for drug design, offering multiple sites for functionalization while maintaining a stable core structure. This stability is essential for ensuring that the compound remains active throughout its intended biological processes.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. The structural features of 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine, particularly the combination of the pyridazine and piperidine moieties, suggest potential interactions with a variety of biological targets. For instance, studies have shown that pyridazine derivatives can exhibit inhibitory effects on enzymes and receptors involved in inflammatory pathways, making them promising candidates for therapeutic applications.
In addition to its structural significance, this compound has been the subject of several experimental studies aimed at elucidating its pharmacological properties. Initial reports indicate that 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine demonstrates moderate activity in vitro against certain enzymes associated with metabolic disorders. The presence of the cyclohexanesulfonyl group appears to enhance binding affinity by optimizing key interactions within the active site of these enzymes. This finding aligns with broader trends in drug discovery, where rational molecular design is used to improve target engagement and efficacy.
The synthesis of this compound presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in addressing such complexities. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in constructing the intricate framework of 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine. These methods not only improve yield but also allow for precise functionalization at multiple sites, enabling fine-tuning of biological activity.
From a medicinal chemistry perspective, the development of new scaffolds like 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine is crucial for overcoming resistance mechanisms associated with existing drugs. By exploring novel structural motifs, researchers can identify compounds with distinct mechanisms of action, reducing the likelihood of cross-resistance. This approach is particularly relevant in areas such as oncology and infectious diseases, where resistance poses significant therapeutic challenges.
The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it an attractive candidate for use as an intermediate in more complex drug molecules or as a lead compound for further derivatization. The flexibility offered by the piperidine ring and the modularity provided by the pyridazine core allow chemists to explore diverse chemical spaces, potentially uncovering novel bioactivities.
As research continues to evolve, computational tools are becoming increasingly integral to drug discovery processes. Advanced algorithms can predict how modifications to 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine might affect its biological activity, guiding synthetic efforts toward more effective candidates. These predictions are often validated through experimental studies, creating a synergistic loop between computational modeling and wet-lab research.
The integration of machine learning into pharmaceutical research has further accelerated the discovery process. By analyzing vast datasets containing known bioactivities and molecular structures, machine learning models can identify patterns that human researchers might overlook. This approach has already led to several breakthroughs in identifying new drug candidates, including those based on complex scaffolds like 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine.
In conclusion,3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine (CAS No. 2034448-13-8) represents a significant contribution to pharmaceutical chemistry due to its innovative structure and potential biological applications. The combination of a pyridazine core with functional groups such as the cyclohexanesulfonyl moiety offers unique opportunities for modulating biological pathways associated with various diseases. As research progresses, this compound will likely serve as a valuable tool for both academic investigations and industrial drug development efforts.
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